

physical and chemical properties of N-Ethylpropionamide

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Compound of Interest

Compound Name: *N-Ethylpropionamide*

Cat. No.: *B1205720*

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An In-depth Technical Guide on the Core Properties of **N-Ethylpropionamide**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physical and chemical properties of **N-Ethylpropionamide** (CAS: 5129-72-6). It includes structured data on its core attributes, detailed experimental protocols for its synthesis and characterization, and logical diagrams to illustrate key processes and relationships.

Core Molecular and Physical Properties

N-Ethylpropionamide, also known as N-ethylpropanamide, is a secondary amide that presents as a colorless to yellow liquid at room temperature.[1][2] It is classified as a secondary carboxylic acid amide, characterized by a carbonyl group bonded to a nitrogen atom which is, in turn, bonded to one hydrogen and one alkyl group.[3]

Identifiers and Structure

Identifier	Value	Source
IUPAC Name	N-ethylpropanamide	[1] [4]
CAS Number	5129-72-6	[1] [4] [5]
Molecular Formula	C ₅ H ₁₁ NO	[1] [4] [6]
Canonical SMILES	CCC(=O)NCC	[1] [4]
InChI Key	ABMDIECEEAFXNC-UHFFFAOYSA-N	[1] [4] [5]

Physicochemical Data

The following table summarizes key quantitative physical and chemical properties of **N-Ethylpropionamide**.

Property	Value	Unit	Source
Molecular Weight	101.15	g/mol	[1] [4] [6]
Appearance	Colorless to Yellow Liquid	-	[1] [2]
Boiling Point	116 (at 25 mmHg)	°C	[1] [2] [7] [8]
Density	0.91	g/cm ³	[6] [7] [8]
Refractive Index	1.434 - 1.437	-	[6] [8]
Water Solubility	12.7 (Predicted)	g/L	[3]
logP (Octanol/Water)	0.532 (Calculated)	-	[9]
pKa (Strongest Acidic)	5.31 (Predicted)	-	[3]
pKa (Strongest Basic)	7.2 (Predicted)	-	[3]

Experimental Protocols

This section details generalized, yet comprehensive, methodologies for the synthesis and characterization of **N-Ethylpropionamide**, adaptable for a standard laboratory setting.

Synthesis via Acyl Chloride

The most common and efficient laboratory synthesis involves the amidation of an acyl chloride (propionyl chloride) with an amine (ethylamine). This reaction proceeds via a nucleophilic acyl substitution mechanism.

Materials:

- Propionyl chloride
- Ethylamine
- Anhydrous solvent (e.g., Dichloromethane, Diethyl ether)
- Tertiary amine base (e.g., Triethylamine, Pyridine)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, addition funnel, magnetic stirrer, ice bath, separatory funnel

Procedure:

- In a clean, dry round-bottom flask, dissolve ethylamine and a tertiary amine base (e.g., triethylamine, to act as an acid scavenger) in an anhydrous solvent.
- Cool the solution in an ice bath (0-5 °C) with continuous stirring.
- Slowly add propionyl chloride dropwise to the cooled amine solution using an addition funnel. The reaction is exothermic and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.
- Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloride salt byproduct.
- Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent used in the reaction (e.g., dichloromethane).
- Combine the organic layers and wash sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, saturated sodium bicarbonate to remove unreacted acyl chloride, and finally with brine.
- Dry the organic layer over an anhydrous salt like MgSO_4 , filter, and concentrate the solvent using a rotary evaporator to yield the crude **N-Ethylpropionamide**.
- The crude product can be purified further by fractional distillation under reduced pressure.

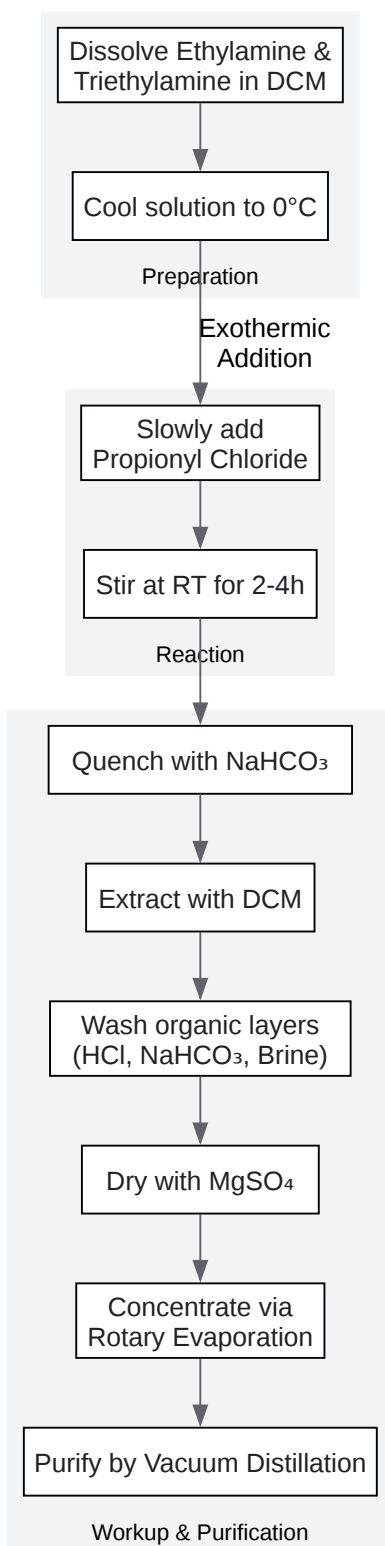


Diagram 1: Synthesis Workflow for N-Ethylpropionamide

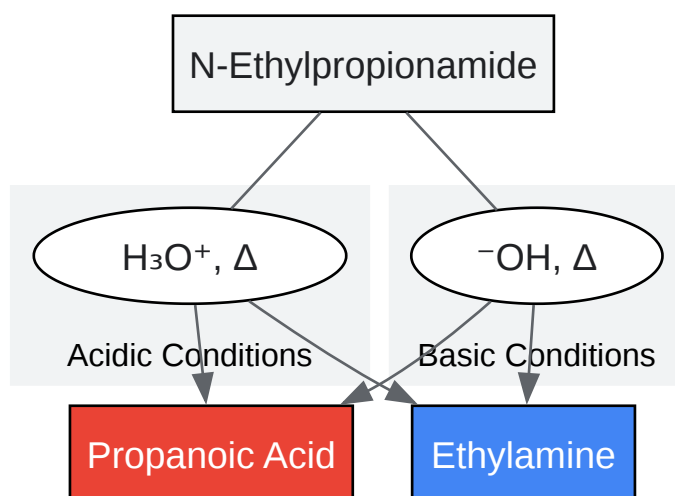


Diagram 2: Hydrolysis of N-Ethylpropionamide

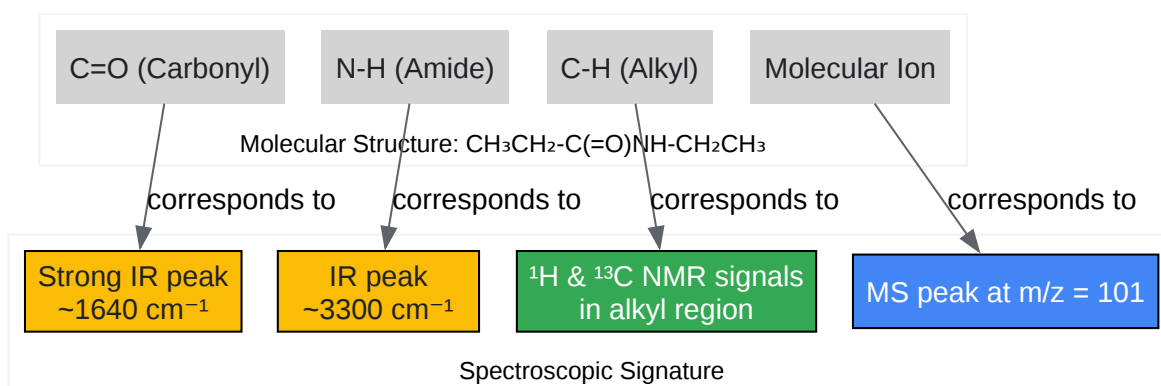


Diagram 3: Structure-Spectra Logical Relationships

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